molecular formula C18H22ClNO B1385356 N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline CAS No. 1040689-12-0

N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline

Cat. No. B1385356
CAS RN: 1040689-12-0
M. Wt: 303.8 g/mol
InChI Key: PQFLDHFZRDKBEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the phenyl ring, the amino group, the chlorobenzyl group, and the isopentyloxy group. The exact structure would depend on the positions of these groups on the phenyl ring .


Chemical Reactions Analysis

As an organic compound, “N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline” could participate in various chemical reactions. The amino group might undergo reactions such as acylation or alkylation. The phenyl ring could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline” would depend on its exact molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Antibacterial and Antifungal Activities

N-(2-Hydroxy-5-chlorobenzylidine)-anilines, a class of compounds related to N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline, have been studied for their antibacterial and antifungal properties. These compounds, including N-(2-hydroxy-5-chlorobenzyl)-anilines, exhibit a high degree of in vitro activity against bacterial and fungal infections (Reisner & Borick, 1955).

Effects on Mesomorphic Properties

Research on derivatives of N-[4-(4-substituted benzoyloxy)benzylidene]anilines, which includes molecules structurally similar to N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline, demonstrates the impact of chloro and methyl substitution on mesomorphic properties. These effects are significant in the study of liquid crystals and related materials (Hasegawa et al., 1989).

Nonlinear Optical Properties

The compound 4-methyl N-(4-chlorobenzylidene)aniline, similar to N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline, has been investigated for its potential in photonic applications due to its nonlinear optical properties. This research is crucial for the development of new materials in the field of photonics and optoelectronics (Ramnivasmirtha et al., 2020).

Synthesis and Supramolecular Behavior

Studies on 4-(n-Octyloxy)aniline, a compound related to N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline, have focused on its synthesis and the resulting supramolecular behavior in dendritic melamines. These insights contribute to the understanding of molecular self-organization and self-assembly, important in material science (Morar et al., 2018).

Catalytic Amination

Research on palladium-catalyzed amination, which involves anilines and aniline derivatives, has implications for the synthesis of N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline. These reactions are key in the development of various organic compounds, including pharmaceuticals and natural products (Ruiz-Castillo & Buchwald, 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its potential applications. It could be studied for its potential uses in fields like medicine, materials science, or chemical synthesis .

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-4-(3-methylbutoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO/c1-14(2)10-11-21-18-8-6-17(7-9-18)20-13-15-4-3-5-16(19)12-15/h3-9,12,14,20H,10-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFLDHFZRDKBEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)NCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline
Reactant of Route 2
Reactant of Route 2
N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline
Reactant of Route 3
Reactant of Route 3
N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline
Reactant of Route 4
Reactant of Route 4
N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline
Reactant of Route 5
Reactant of Route 5
N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline
Reactant of Route 6
N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.